molecular formula C13H18ClN3O3 B3239437 tert-Butyl 3-((6-chloropyridazin-3-yl)oxy)pyrrolidine-1-carboxylate CAS No. 1420956-35-9

tert-Butyl 3-((6-chloropyridazin-3-yl)oxy)pyrrolidine-1-carboxylate

Cat. No.: B3239437
CAS No.: 1420956-35-9
M. Wt: 299.75 g/mol
InChI Key: OBXUCECSYHIIQV-UHFFFAOYSA-N
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Description

Tert-Butyl 3-((6-chloropyridazin-3-yl)oxy)pyrrolidine-1-carboxylate: is a chemical compound with potential applications in various fields of science and industry. This compound features a pyridazine ring, a pyrrolidine ring, and a tert-butyl ester group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-((6-chloropyridazin-3-yl)oxy)pyrrolidine-1-carboxylate typically involves the following steps:

  • Starting Materials: : The synthesis begins with 6-chloropyridazine-3-ol and tert-butyl pyrrolidine-1-carboxylate.

  • Reaction Conditions: : The reaction is usually carried out in the presence of a base such as triethylamine and a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Reaction Process: : The hydroxyl group of 6-chloropyridazine-3-ol reacts with the carboxylate group of tert-butyl pyrrolidine-1-carboxylate to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 3-((6-chloropyridazin-3-yl)oxy)pyrrolidine-1-carboxylate: can undergo various chemical reactions, including:

  • Oxidation: : The pyridazine ring can be oxidized to form pyridazinone derivatives.

  • Reduction: : Reduction of the pyridazine ring can lead to the formation of pyridazinylamine derivatives.

  • Substitution: : The chlorine atom on the pyridazine ring can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

  • Oxidation: : Pyridazinone derivatives.

  • Reduction: : Pyridazinylamine derivatives.

  • Substitution: : Substituted pyridazine derivatives.

Scientific Research Applications

Tert-Butyl 3-((6-chloropyridazin-3-yl)oxy)pyrrolidine-1-carboxylate: has several applications in scientific research:

  • Chemistry: : It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: : The compound can be used in the study of biological systems and pathways.

  • Industry: : Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which tert-Butyl 3-((6-chloropyridazin-3-yl)oxy)pyrrolidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.

Comparison with Similar Compounds

Tert-Butyl 3-((6-chloropyridazin-3-yl)oxy)pyrrolidine-1-carboxylate: can be compared to other similar compounds, such as:

  • Tert-Butyl (6-chloropyridazin-3-yl)carbamate: : Similar structure but different functional groups.

  • Tert-Butyl 3-((6-chloropyridazin-3-yl)methylamino)piperidine-1-carboxylate: : Similar core structure but different ring systems.

These compounds share similarities in their pyridazine and tert-butyl ester groups but differ in their substituents and overall molecular architecture, highlighting the uniqueness of This compound .

Properties

IUPAC Name

tert-butyl 3-(6-chloropyridazin-3-yl)oxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O3/c1-13(2,3)20-12(18)17-7-6-9(8-17)19-11-5-4-10(14)15-16-11/h4-5,9H,6-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBXUCECSYHIIQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=NN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701124975
Record name 1-Pyrrolidinecarboxylic acid, 3-[(6-chloro-3-pyridazinyl)oxy]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701124975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1420956-35-9
Record name 1-Pyrrolidinecarboxylic acid, 3-[(6-chloro-3-pyridazinyl)oxy]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1420956-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidinecarboxylic acid, 3-[(6-chloro-3-pyridazinyl)oxy]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701124975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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